4,6-Dibromo-2,3-difluoroaniline
Description
Significance of Halogenated Anilines in Advanced Organic Synthesis
Halogenated anilines are cornerstone intermediates in modern organic chemistry, valued for their synthetic versatility. acs.orgcresset-group.com Their utility stems from the presence of halogen atoms, which can be readily transformed or used to influence the reactivity of the aromatic ring. They serve as essential precursors in the synthesis of a wide array of fine chemicals. researchgate.net
In the pharmaceutical industry, these compounds are integral building blocks for a variety of drug candidates, including anti-cancer and anti-inflammatory agents. ossila.com The aniline (B41778) moiety itself is a common feature in many bioactive molecules, and the addition of halogens can significantly modulate a compound's pharmacological profile, affecting properties like bioavailability and metabolic stability. cresset-group.com
Beyond medicine, halogenated anilines are crucial in the agrochemical sector for producing herbicides and pesticides. ossila.com They are also employed in materials science for creating advanced polymers, coatings, and specialty dyes where the halogen substituents can enhance properties like thermal stability and colorfastness. ossila.com Furthermore, fluorinated anilines are used to synthesize macromolecules for electronic applications, including perovskite solar cells and Organic Light-Emitting Diodes (OLEDs). ossila.com
Unique Chemical Reactivity and Synthetic Versatility Conferred by Vicinal Difluoro and Dibromo Substitution Patterns
The specific arrangement of two bromine and two vicinal fluorine atoms in 4,6-Dibromo-2,3-difluoroaniline imparts a unique and complex reactivity profile. The combination of different halogens on the same aromatic ring creates distinct reaction sites that can be addressed selectively.
The bromine atoms, for instance, are well-established participants in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgossila.com This allows for the straightforward formation of new carbon-carbon or carbon-nitrogen bonds at the 4 and 6 positions, enabling the expansion of the molecular framework.
The vicinal difluoro pattern at the 2 and 3 positions significantly influences the electronic nature of the benzene (B151609) ring. Fluorine is the most electronegative element, and its presence withdraws electron density from the ring, which can affect the reactivity of the amine group and the sites of electrophilic aromatic substitution. Moreover, the fluorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions, providing another avenue for functionalization. ossila.com The presence of halogens is known to increase the lipophilicity of molecules, a property that can enhance their interaction with biological targets like enzymes and receptors. The development of controlled halogenation methods, including electrochemical approaches, continues to be an active area of research to produce such polyhalogenated compounds with high selectivity, avoiding the formation of complex product mixtures. acs.org
Overview of Current Research Trajectories and Industrial Relevance for Halogenated Aniline Derivatives
The industrial importance of halogenated anilines is well-established, as they are key starting materials in multi-step syntheses across several sectors. researchgate.net Current research continues to build on this foundation, focusing on both new applications and improved synthetic methodologies.
In medicinal chemistry, a major research trajectory involves using polyhalogenated anilines to create novel therapeutic agents. For example, 4-Bromo-2,6-difluoroaniline (B33399) is used in the synthesis of potent inhibitors of VEGF receptor tyrosine kinases, which are targets in anti-cancer therapy. chemicalbook.com Research also explores the antimicrobial and anticancer potential of various halogenated aniline structures. Concurrently, there is a push to design drug candidates that replace the aniline motif to overcome potential metabolic instability or toxicity issues while retaining desired activity. cresset-group.com
In materials science, the focus is on designing novel functional materials. Triarylamines synthesized from halogenated anilines are being developed as hole-transporting materials for more efficient perovskite solar cells and OLEDs. ossila.com Research also investigates how the unique substitution patterns can be used to create self-assembling molecular architectures and photo-switchable complexes. ossila.com
Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-2,3-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLSOTZGMCNHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dibromo 2,3 Difluoroaniline
Strategies for Direct Synthesis
Direct synthesis strategies are often favored for their efficiency and atom economy. The primary methods involve the introduction of bromine atoms onto a pre-existing difluoroaniline core or the chemical reduction of a nitro group on a fully halogenated benzene (B151609) ring.
Electrophilic aromatic substitution is a cornerstone of arene functionalization. libretexts.org For anilines, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of 4,6-Dibromo-2,3-difluoroaniline, this involves the selective bromination of 2,3-difluoroaniline (B47769). The mechanism proceeds through a two-step process: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the rapid removal of a proton to restore aromaticity. libretexts.org The presence of a Lewis acid catalyst, such as FeBr₃, is often required to polarize the bromine molecule, making it a more potent electrophile. lumenlearning.com
The synthesis of this compound via this route commences with the precursor 2,3-difluoroaniline. The amino group (-NH₂) at position C1 is a strong ortho-, para-director, activating these positions for electrophilic attack. The fluorine atoms at C2 and C3 are deactivating groups but also direct ortho and para. The combined directing effects are as follows:
-NH₂ group: Directs to C4 (para) and C6 (ortho).
-F at C2: Directs to C3 (already substituted), C5 (meta to -NH₂), and C1 (already substituted).
-F at C3: Directs to C2 (already substituted), C4 (para), and C6 (ortho).
The powerful activating and directing effect of the amino group dominates, strongly favoring substitution at the C4 and C6 positions. Therefore, the direct bromination of 2,3-difluoroaniline is a highly regioselective method for obtaining the desired 4,6-dibromo isomer. Analogous procedures, such as the synthesis of 4-Bromo-2,6-difluoroaniline (B33399) from 2,6-difluoroaniline, utilize bromine in a solvent like glacial acetic acid to achieve high yields of the targeted isomer. chemicalbook.com
To achieve the desired dibromination at the ortho and para positions relative to the amine, careful control of reaction parameters is essential. The stoichiometry of the brominating agent is a critical factor; at least two molar equivalents of bromine (Br₂) or another brominating source like N-Bromosuccinimide (NBS) are required to ensure the introduction of two bromine atoms. nih.gov The choice of solvent can also influence the reaction's regioselectivity and rate. lookchem.com Polar solvents can stabilize the charged intermediate, potentially affecting the product distribution. Temperature control is also crucial, as electrophilic aromatic halogenations can be highly exothermic. Maintaining a low temperature, often below 25°C, helps to prevent over-bromination and the formation of unwanted side products. prepchem.com
| Parameter | Condition | Rationale & Research Findings |
|---|---|---|
| Reagent Stoichiometry | >2 equivalents of Bromine (Br₂) | Ensures dibromination over mono-bromination. Precise control prevents the formation of tri-brominated impurities. |
| Solvent | Glacial Acetic Acid | Commonly used for the bromination of anilines, providing a polar medium that can facilitate the reaction. chemicalbook.comprepchem.com |
| Temperature | Below 25°C | Helps to control the exothermic reaction, minimize side-product formation, and enhance regioselectivity. prepchem.com |
| Brominating Agent | Br₂ or N-Bromosuccinimide (NBS) | Br₂ with a Lewis acid is a classic method. lumenlearning.com NBS can be a milder and more selective alternative, sometimes used without a strong catalyst. nih.govlookchem.com |
Halogen exchange, such as the Finkelstein reaction, is a method to replace one halogen atom with another. organicmystery.commanac-inc.co.jp While common for alkyl halides, aromatic halogen exchange (aromatic Finkelstein reaction) is more challenging and typically requires specific conditions. frontiersin.org This type of nucleophilic aromatic substitution is generally only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogen being replaced. manac-inc.co.jp For synthesizing this compound, this would likely involve a multi-step process starting with a precursor like 4,6-dichloro-2,3-difluoroaniline (B1410471) and attempting to exchange the chlorine atoms for bromine. However, due to the lack of strong activating groups in the required positions, this method is generally less direct and less commonly employed than electrophilic bromination for this specific compound.
An alternative and powerful strategy for synthesizing this compound is through the reduction of a corresponding nitro compound. This route involves the synthesis of the precursor 1,3-Dibromo-4,5-difluoro-2-nitrobenzene (B1447349), followed by the chemical reduction of the nitro group (-NO₂) to an amine (-NH₂). This approach is particularly useful when the direct bromination of the aniline (B41778) is problematic or yields isomeric mixtures that are difficult to separate. The reduction of the nitro group is a well-established and high-yielding transformation in organic synthesis. nih.gov
Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro groups. nih.gov The process typically involves reacting the nitroaromatic substrate with a hydrogen source in the presence of a metal catalyst. A highly relevant procedure is the synthesis of 2,3-difluoroaniline from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673), which involves the reduction of a nitro group on a similar halogenated ring system using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. chemicalbook.com This method is known for its high efficiency and clean conversion, often producing the desired aniline in high yield with minimal side products. chemicalbook.com
| Catalyst | Hydrogen Source | Typical Conditions |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727) or Ethanol solvent, room temperature to 50°C, slight H₂ pressure. chemicalbook.com |
| Raney Nickel (Ra-Ni) | Hydrogen Gas (H₂) or Hydrazine (B178648) | Ethanol solvent, room temperature. Known for its high activity. |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Hydrogen Gas (H₂) | Acidic or neutral conditions, various solvents. A highly effective but more expensive catalyst. |
| Iron (Fe) or Tin (Sn) | Hydrochloric Acid (HCl) | A classic method (e.g., Bechamp reduction). Less common now due to stoichiometric metal waste but still effective. |
Reductive Amination Routes from Dihalogenated Nitrobenzene (B124822) Analogs
Alternative Chemical Reduction Protocols
The reduction of a nitro group to an aniline is a critical transformation in the synthesis of many aromatic amines. While catalytic hydrogenation is a common method, several alternative chemical reduction protocols exist, offering advantages in terms of chemoselectivity, cost, and safety. acs.org These methods are particularly relevant in the synthesis of complex molecules where sensitive functional groups might not tolerate standard hydrogenation conditions.
The primary methods for reducing nitroarenes to anilines can be categorized as:
Reducing Metal Reductions: This classic approach involves the use of metals like iron, tin, or zinc in an acidic medium. acs.org The Béchamp reduction, using iron and acetic acid, was historically a high-yielding process for industrial aniline production. acs.org These methods are advantageous due to the low cost and ready availability of the reagents. acs.org However, they often require stoichiometric amounts of metal and can generate significant waste streams. nih.gov
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or sodium borohydride, in the presence of a metal catalyst. organic-chemistry.orgnih.gov It avoids the need for high-pressure gaseous hydrogen, enhancing operational safety. Recent advancements include the use of earth-abundant and less toxic metals like iron. For instance, a well-defined iron catalyst system with formic acid as the reducing agent has been shown to effectively reduce a broad range of nitroarenes to anilines with high yields and excellent functional group tolerance, including halides. organic-chemistry.org This process can be performed under mild, base-free conditions. organic-chemistry.org
Hydride Transfer: Reagents that can transfer a hydride ion are also effective for nitro group reduction. acs.org Silanes, such as triethoxysilane, have emerged as alternatives to hydrogen gas, often used with an iron(III) catalyst. This system demonstrates high chemoselectivity, capable of reducing a nitro group in the presence of other reactive functionalities like ketones, esters, and aryl halides. semanticscholar.org
The choice of reduction protocol often depends on the specific substrate and the presence of other functional groups. For a highly halogenated precursor like a dibromo-difluoro-nitrobenzene, a method with high chemoselectivity that does not affect the carbon-halogen bonds is essential.
Table 1: Comparison of Nitroarene Reduction Methodologies
| Method Category | Typical Reagents | Key Advantages | Key Disadvantages |
| Reducing Metal | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Low cost, readily available reagents, good functional group compatibility. acs.org | Requires stoichiometric reagents, generates significant metal waste, corrosive acids. acs.orgnih.gov |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney-Ni | High atom economy (water is the only byproduct), high yields. nih.gov | Requires high-pressure H₂, expensive noble metal catalysts, potential for low chemoselectivity. nih.gov |
| Catalytic Transfer Hydrogenation | Formic acid, NaBH₄, with Fe or Pd catalyst | Avoids high-pressure H₂, can use cheaper metals (Fe), mild conditions. organic-chemistry.orgnih.gov | May still require a catalyst; efficiency depends on the hydrogen donor. |
| Hydride Transfer | Triethoxysilane with Fe catalyst | High chemoselectivity, avoids H₂ gas, mild conditions. semanticscholar.org | Silanes can be expensive; may require a specific catalyst system. |
Synthesis of Key Precursors and Advanced Intermediates
The construction of the this compound framework relies on the sequential introduction of fluorine, bromine, and amino functional groups onto a benzene ring. This requires robust methods for preparing key precursors, including polyhalogenated benzenes and difluoro-substituted anilines.
The synthesis of poly-substituted benzenes is a foundational aspect of organic chemistry, governed by the directing effects of the substituents already present on the ring. The preparation of polyhalogenated benzenes, which serve as early-stage precursors, can be achieved through electrophilic aromatic substitution reactions.
Common methods include direct nitration and halogenation. For example, the nitration of a dichlorobenzene, such as 1,4-dichlorobenzene, can be achieved using a mixture of concentrated nitric acid and sulfuric acid to produce 2,5-dichloronitrobenzene in high yield. chemicalbook.com The order of substituent introduction is crucial. Introducing a deactivating group like a nitro group first can make subsequent Friedel-Crafts reactions difficult or impossible. Conversely, activating groups can lead to poly-substitution, which may or may not be the desired outcome. patsnap.com
The synthesis of polyhalogenated compounds from perhalogenated starting materials is also a viable route. For instance, polyhalogenophenylhydrazines can be prepared from perfluoro-, perchloro-, or perbromo-compounds by reaction with hydrazine hydrate. google.com These intermediates can then be further modified.
A logical precursor to this compound is a difluoroaniline, which can then undergo electrophilic bromination. Several synthetic routes to difluoroanilines have been developed.
One patented method for producing 2,3-difluoroaniline starts with the inexpensive material 2,3-dichloronitrobenzene. chemicalbook.com The synthesis proceeds through a sequence of reactions:
Fluorination: The starting material is treated with an anhydrous fluoride (B91410) salt (e.g., KF) in a strong polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 3-chloro-2-fluoronitrobenzene. chemicalbook.com
Reduction: The resulting nitro compound is reduced to form 3-chloro-2-fluoroaniline. chemicalbook.com
Schiemann Reaction: This reaction converts the aniline to a diazonium salt, which is then thermally decomposed to replace the amino group with a fluorine atom, yielding 2,3-difluorochlorobenzene. chemicalbook.com
Amination: Finally, the chlorobenzene (B131634) is aminated using aqueous ammonia (B1221849) in the presence of a copper catalyst to produce the target 2,3-difluoroaniline. chemicalbook.com
An alternative approach involves the reduction of a suitable nitroaromatic precursor. For example, 1,2-dibromo-4,5-difluoro-3-nitrobenzene can be reduced via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) and hydrogen gas in methanol to yield 2,3-difluoroaniline after dehalogenation. nih.gov
Once the difluoroaniline is obtained, it can be brominated. The bromination of a related compound, 2,6-difluoroaniline, is achieved by treating it with bromine in glacial acetic acid. The reaction is typically stirred at room temperature to yield the brominated product. whiterose.ac.uk This highlights a direct method for introducing bromine atoms onto the difluoroaniline core.
Table 2: Selected Precursor Synthesis Reactions
| Starting Material | Reagents & Conditions | Product | Yield |
| 2,3-Dichloronitrobenzene | 1. Anhydrous KF, DMSO, 170-175°C2. Reduction3. Schiemann Reaction4. 29% NH₃(aq), Cu₂O, 175-180°C | 2,3-Difluoroaniline | ~90% (final step) chemicalbook.com |
| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C, H₂, Triethylamine, Methanol, 50°C, 2.5 h | 2,3-Difluoroaniline | 93% nih.gov |
| 2,6-Difluoroaniline | Bromine, Acetic Acid, Room Temp, 15 min | 4-Bromo-2,6-difluoroaniline | 92% whiterose.ac.uk |
| 1,4-Dichlorobenzene | Conc. HNO₃, Conc. H₂SO₄, CH₂Cl₂, 35°C | 2,5-Dichloronitrobenzene | 96.7% chemicalbook.com |
Green Chemistry Principles in Synthetic Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals and pharmaceuticals.
Solvents are a major contributor to the environmental impact of chemical processes, often constituting the largest mass input. york.ac.uk Therefore, careful solvent selection is a key aspect of green chemistry. york.ac.ukrsc.org
Several solvent selection guides have been developed by academic and industrial consortia, such as the CHEM21 project, to help chemists choose more sustainable options. rsc.orgutoronto.ca These guides rank solvents based on a combination of safety, health, and environmental (SHE) criteria, aligned with regulations like the Global Harmonized System (GHS). rsc.orgutoronto.ca Solvents are often categorized into classes such as 'recommended', 'problematic', or 'banned'. acs.org
General Solvent Rankings from Green Chemistry Guides:
Recommended/Preferable: Simple alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), and some alkanes (e.g., heptane) are often considered greener choices. york.ac.ukacs.org Water is also a highly recommended solvent. acs.org
Problematic/Undesirable: Dipolar aprotic solvents (e.g., DMF, DMAc, NMP), chlorinated solvents (e.g., dichloromethane, chloroform), and certain ethers (e.g., diethyl ether, 1,4-dioxane) are frequently flagged as problematic due to toxicity, environmental persistence, or safety hazards. york.ac.uk
Table 3: Illustrative Green Chemistry Solvent Classification
| Class | Example Solvents | Rationale |
| Recommended | Water, Ethanol, Ethyl Acetate, Heptane | Low toxicity, biodegradable, derived from renewable sources (for some), favorable safety profiles. acs.org |
| Usable | Toluene, Cyclohexane, 2-Methyltetrahydrofuran (2-MeTHF) | Acceptable alternatives to more hazardous solvents, though still possess some SHE concerns. york.ac.uk |
| Problematic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Concerns related to carcinogenicity (DCM), peroxide formation (THF), and toxicity/waste streams (acetonitrile). york.ac.ukacs.org |
| Hazardous | Benzene, Carbon Tetrachloride, N,N-Dimethylformamide (DMF), 1,4-Dioxane | High toxicity, carcinogenicity, and/or significant environmental impact. york.ac.uk |
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass ends up in the desired product. Catalytic reactions are fundamental to improving atom economy. nih.gov
Catalytic hydrogenation, for example, is an inherently atom-economical process for reducing nitroarenes, as it ideally produces water as the only byproduct. nih.gov The development of catalysts based on earth-abundant, non-toxic metals like iron is a significant step forward in sustainable chemistry. nih.govorganic-chemistry.org These catalysts can replace expensive and toxic noble metals (e.g., palladium, platinum) while offering high activity and selectivity under milder conditions. nih.govorganic-chemistry.org
The benefits of catalysis extend beyond atom economy. Catalysts can:
Enable reactions to proceed under milder conditions, reducing energy consumption.
Increase selectivity, minimizing the formation of byproducts and simplifying purification.
Allow for the replacement of stoichiometric reagents, which are consumed in the reaction, with small amounts of a recyclable catalyst, thereby drastically reducing waste. nih.gov
For instance, the catalytic transfer hydrogenation of nitrobenzene to aniline using a PdO/TiO₂ catalyst and NaBH₄ as a reductant demonstrates high efficiency and selectivity, representing a green approach to this key transformation. nih.gov The continuous development of more active, selective, and robust catalysts is crucial for designing environmentally benign synthetic routes for complex molecules like this compound.
Chemical Reactivity and Transformation Pathways of 4,6 Dibromo 2,3 Difluoroaniline
Reactivity of the Aryl Amine Functional Group
The amine (–NH2) group attached to the aromatic ring is a primary site of reactivity, enabling a variety of chemical transformations.
Acylation and Sulfonylation Reactions
The nucleophilic nature of the amine group in 4,6-dibromo-2,3-difluoroaniline allows it to readily react with acylating and sulfonylating agents. Acylation involves the introduction of an acyl group (R-C=O), typically from an acyl halide or anhydride, to form an amide. Similarly, sulfonylation involves the reaction with a sulfonyl halide (R-SO2-Cl) to yield a sulfonamide. These reactions are fundamental in modifying the electronic properties and steric environment of the aniline (B41778) derivative, which can be crucial for subsequent synthetic steps or for tuning the properties of the final product.
Diazotization and Subsequent Derivatization Reactions
The primary arylamine of this compound can be converted into a diazonium salt (–N2+) through a process called diazotization. This reaction is typically carried out by treating the aniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid. google.com The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent derivatization reactions. For instance, it can be replaced by various other functional groups, including halogens, cyano groups, or hydroxyl groups, through Sandmeyer or related reactions. A patent describes a process where 2-halo-4,6-difluoroaniline is diazotized and the resulting diazonium salt is reduced to form a 1-halo-3,5-difluorobenzene, highlighting a method to avoid the dangerous accumulation of explosive diazonium salts. google.com
Condensation Reactions with Carbonyl Compounds
The amine group of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically form imines (Schiff bases) as initial products, which can be stable or serve as intermediates for further transformations. This type of reaction is fundamental in the synthesis of various heterocyclic compounds and other complex organic structures. The traditional method for creating unsaturation in carbonyl compounds relies on enolate or enamine chemistry. researchgate.net
Reactivity of Bromine Substituents for Further Functionalization
The two bromine atoms on the aromatic ring of this compound are key handles for introducing further molecular complexity through various cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi-res.com In the context of this compound, the bromine atoms serve as excellent electrophilic partners in these reactions. The general mechanism for these reactions involves three main steps: oxidative addition of the aryl bromide to a low-valent transition metal catalyst, transmetalation with an organometallic reagent, and reductive elimination to form the new bond and regenerate the catalyst. nih.gov
The presence of multiple reactive sites on a molecule, such as the two bromine atoms in this compound, can sometimes lead to challenges in controlling the selectivity of the reaction. However, by carefully choosing the catalyst, ligands, and reaction conditions, it is often possible to achieve site-selective cross-coupling. researchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.gov In the case of this compound, the bromine atoms can be selectively coupled with various aryl or heteroaryl boronic acids to introduce new aromatic rings. This reaction is highly valued for its tolerance of a wide range of functional groups. nih.gov
Research has shown that with the right choice of palladium catalyst and ligands, it's possible to control which of the two bromine atoms reacts. For instance, studies on similar dihaloaniline systems have demonstrated that specific ligands can direct the cross-coupling to occur preferentially at the bromine atom ortho to the amine group. researchgate.net This selectivity is often attributed to the coordinating effect of the amine group with the palladium catalyst.
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand System | Product | Observations | Reference |
| 2,4-Dichloropyridines | Various arylboronic acids | Pd/IPr | C4-coupled products | Moderate to good isolated yields. Tolerant of aldehyde, nitrile, and alkene functional groups. | nih.gov |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl2 (ligand-free) | C4-coupled product | Remarkable C4-selectivity. | nih.gov |
This powerful reaction allows for the construction of complex biaryl and polyaryl structures, which are common motifs in many biologically active molecules and advanced materials. The ability to selectively functionalize one bromine atom while leaving the other intact for subsequent transformations further enhances the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr) with Bromine Displacement in Activated Systems
While palladium-catalyzed reactions are the primary route for the transformation of the bromine atoms in this compound, nucleophilic aromatic substitution (SNAr) involving the displacement of bromine is also a possibility, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. However, halogens activated towards SNAr are typically fluorine or chlorine, especially when positioned para to a strong electron-withdrawing group like a nitro group. nih.gov In the context of this compound, the amino group is an activating group, which generally disfavors SNAr. Therefore, direct displacement of the bromine atoms by nucleophiles via an SNAr mechanism is less likely compared to the fluorine atoms, unless the electronic nature of the ring is significantly altered by other substituents.
Reactivity of Fluorine Substituents
The fluorine atoms on the aromatic ring of this compound play a significant role in its chemical reactivity, primarily through their susceptibility to nucleophilic aromatic substitution and their influence on the regioselectivity of other reactions.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms
Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) anion. nih.gov The presence of multiple fluorine atoms, as in this compound, enhances the electrophilicity of the aromatic ring, making it more prone to nucleophilic attack.
The regioselectivity of SNAr on polyfluorinated aromatic compounds is well-established. Generally, nucleophilic attack is favored at the para position relative to an activating group. ebyu.edu.tr In the case of di- and tri-fluorinated aromatic rings, the fluorine at the para position is often competitively replaced. ebyu.edu.tr For this compound, the fluorine at the 3-position is para to the bromine at the 6-position, and the fluorine at the 2-position is ortho to the amino group and the bromine at the 6-position. The precise site of nucleophilic attack would depend on the interplay of electronic effects from all substituents. It is generally observed that fluorine substituents increase the rate of nucleophilic aromatic substitution. ebyu.edu.tr
Role of Fluorine in Directing Electrophilic and Nucleophilic Attack
The fluorine atoms, along with the bromine and amino substituents, collectively influence the directing effects for both electrophilic and nucleophilic aromatic substitution.
For nucleophilic attack , the strongly electron-withdrawing fluorine atoms create regions of low electron density on the aromatic ring, making it a target for nucleophiles. As discussed, the para-position to an activating group is often the most susceptible to substitution. ebyu.edu.tr The fluorine atoms themselves act as leaving groups in SNAr reactions. nih.gov
For electrophilic attack , the amino group is a powerful activating and ortho-, para-directing group. However, the halogen substituents (bromine and fluorine) are deactivating yet ortho-, para-directing. This creates a complex interplay of directing effects. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the existing bromine and fluorine substituents occupy some of these positions. The remaining open position for electrophilic attack is C5. The deactivating nature of the halogens would generally make electrophilic substitution more difficult compared to unsubstituted aniline.
Electrophilic Aromatic Substitution Patterns (Nitration, Halogenation, Sulfonation)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
For this compound, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. The positions ortho to the amino group are C3 and C5, and the para position is C6. Since positions 3 and 6 are already substituted, the most likely position for electrophilic attack is C5.
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.
Halogenation: Introduction of a halogen atom (e.g., Cl, Br) onto the aromatic ring.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Position of Substitution |
|---|---|---|
| Nitration | NO₂⁺ | C5 |
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | C5 |
| Sulfonation | SO₃ | C5 |
Mechanistic Investigations into Key Reaction Pathways
Detailed mechanistic investigations specifically focused on the key reaction pathways of this compound are not extensively available in the public domain. However, insights can be drawn from studies on structurally related halogenated aromatic compounds. The reactivity and transformation pathways of such molecules are often dictated by the nature and position of the halogen substituents on the aromatic ring, which influence the electron distribution and bond strengths within the molecule.
Research into the thermal decomposition of analogous compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), provides a framework for understanding the potential mechanistic behavior of this compound. researchgate.net In the case of DFTNAN, the presence of fluorine atoms was found to decrease the thermal stability of the molecule and alter the initial bond-breaking events during decomposition. researchgate.net
For this compound, it can be postulated that the presence of both bromine and fluorine atoms will significantly influence its reactivity. The carbon-bromine bonds are generally weaker than carbon-fluorine bonds and may be more susceptible to cleavage in certain chemical transformations. Conversely, the highly electronegative fluorine atoms can affect the acidity of the amine protons and the nucleophilicity of the aromatic ring.
Mechanistic studies would likely involve a combination of experimental techniques and computational modeling. Experimental approaches could include spectroscopic analysis to identify reaction intermediates and kinetic studies to determine reaction rates and activation energies. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanisms for various transformations.
A comparative analysis of the thermal decomposition of DFTNAN and the related trinitroanisole (TNAN) revealed key mechanistic differences driven by the fluorine substituents. researchgate.net Such a comparative approach would be invaluable for elucidating the specific roles of the bromine and fluorine atoms in the reaction mechanisms of this compound.
Table 1: Comparative Thermal Decomposition Data for DFTNAN and TNAN
| Parameter | 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | Trinitroanisole (TNAN) |
| Decomposition Temperature (DSC Peak) | Lower thermal stability | Higher thermal stability |
| Initial Bond Scission | Para-nitro group | Ortho-nitro group |
| Major Gaseous Products | Fluorinated hydrocarbons | Nitrogen oxides |
| Proposed Major Side Reactions | Polycyclic compound formation, Fluorine atom migration | Not specified |
| Data derived from a comparative study on the thermal decomposition mechanisms of DFTNAN and TNAN. researchgate.net |
Further research, including detailed kinetic and spectroscopic studies, is necessary to fully elucidate the mechanistic pathways of this compound's chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 4,6 Dibromo 2,3 Difluoroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and connectivity of atoms within a molecule. For 4,6-Dibromo-2,3-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be essential for a complete structural assignment.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In the aromatic region of the spectrum for this compound, a single proton signal would be expected. This proton, located at the C5 position, would appear as a complex multiplet due to coupling with the adjacent fluorine atoms at C2 and C3. The magnitude of the coupling constants (J-values) would be crucial in confirming the substitution pattern.
To illustrate, let's consider the ¹H NMR data for a related isomer, 2,6-Dibromo-4-fluoroaniline.
Table 1: Illustrative ¹H NMR Data for 2,6-Dibromo-4-fluoroaniline
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.18 | Doublet | 7.5 | H-3, H-5 |
Note: This data is for an isomeric compound and serves as an example.
¹³C NMR Spectroscopic Analysis for the Carbon Framework
The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. For this compound, six distinct signals would be anticipated in the aromatic region, one for each carbon atom. The chemical shifts of these carbons are influenced by the attached substituents. The carbons bonded to the electronegative fluorine atoms (C2 and C3) would be expected to resonate at a lower field (higher ppm) and would exhibit splitting due to carbon-fluorine coupling. Similarly, the carbons attached to bromine (C4 and C6) would also have characteristic chemical shifts. The carbon bearing the amino group (C1) and the single proton (C5) would also be identifiable.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C1-NH₂ | 135-145 | Doublet or Triplet |
| C2-F | 145-155 | Doublet |
| C3-F | 140-150 | Doublet |
| C4-Br | 110-120 | Singlet or Doublet |
| C5-H | 120-130 | Doublet of Doublets |
Note: These are predicted ranges. Actual values may vary.
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and coupling patterns would provide definitive evidence for their positions on the aromatic ring. Each fluorine signal would likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C5.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): This experiment would show a correlation between the C5 proton and the fluorine atoms it couples with, confirming their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlation between the C5 proton and the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) couplings between protons and carbons. For instance, the C5 proton would show correlations to C1, C3, C4, and C6, providing unambiguous evidence for the connectivity of the aromatic ring and the placement of the substituents.
Vibrational Spectroscopy: Probing the Functional Groups
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretching: The amino group (-NH₂) would typically show two distinct sharp peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine would appear in the 1250-1350 cm⁻¹ region.
Aromatic C-H Stretching: The stretching of the C-H bond on the aromatic ring would be observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring would appear as a series of peaks in the 1400-1600 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bonds would give rise to strong absorption bands in the 1100-1300 cm⁻¹ region.
C-Br Stretching: The carbon-bromine stretching vibrations are typically found at lower frequencies, in the 500-700 cm⁻¹ range.
Examining the FT-IR data for an isomer like 2-Bromo-4,6-difluoroaniline can provide a practical example of these characteristic absorptions.
Table 3: Illustrative FT-IR Data for 2-Bromo-4,6-difluoroaniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3436, 3340 | Strong, Sharp | N-H Stretching (asymmetric and symmetric) |
| 1625, 1580, 1480 | Medium to Strong | Aromatic C=C Stretching |
| 1300 | Strong | C-N Stretching |
| 1210, 1150 | Strong | C-F Stretching |
| 850 | Strong | C-H Bending (out-of-plane) |
Note: This data is for an isomeric compound and serves as an example.
By combining the insights gained from this suite of advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a foundational understanding of this complex halogenated aromatic compound.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound. This analysis is crucial for identifying the presence of specific functional groups and for obtaining a unique "fingerprint" of the molecular structure.
For a compound like this compound, Raman spectroscopy would reveal characteristic vibrational modes for the C-Br, C-F, C-N, N-H, and C-C bonds within the aromatic ring. The position, intensity, and polarization of the Raman bands would be highly sensitive to the specific substitution pattern on the aniline (B41778) ring.
While no specific Raman spectral data for this compound was found, data is available for the related compound 4-Bromo-2,6-difluoroaniline (B33399) . In its FT-Raman spectrum, one would expect to observe key vibrational bands corresponding to the various functional groups, providing insight into its molecular structure. nih.gov Similarly, the Raman spectrum for 2,6-Difluoroaniline has been recorded and is available for comparative purposes. nih.gov
Table 1: Representative Raman Data for Related Compounds (Note: This table is for illustrative purposes based on available data for related compounds and does not represent data for this compound.)
| Compound | Instrument | Technique | Source of Spectrum |
|---|---|---|---|
| 4-Bromo-2,6-difluoroaniline | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman | Bio-Rad Laboratories, Inc. nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the substitution pattern of this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of crystallographic databases did not yield a crystal structure for this compound. However, crystal structure data is available for other halogenated anilines, such as 2,6-Dibromo-4-chloroaniline . nih.govnih.gov The analysis of this related structure reveals a nearly planar molecule with intramolecular N-H···Br hydrogen bonds. nih.gov In the crystal, molecules are linked by further N-H···Br hydrogen bonds. nih.gov Such detailed structural information would be invaluable for understanding the solid-state properties of this compound.
Table 3: Illustrative Crystallographic Data for a Related Compound (Note: This data is for 2,6-Dibromo-4-chloroaniline and NOT this compound.)
| Parameter | Value for 2,6-Dibromo-4-chloroaniline nih.gov |
|---|---|
| Molecular Formula | C₆H₄Br₂ClN |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3132 (7) |
| b (Å) | 3.9387 (2) |
| c (Å) | 16.5476 (9) |
| β (°) | 112.318 (2) |
Other Complementary Spectroscopic and Analytical Methods
In addition to the primary techniques discussed, a full characterization of this compound would involve other spectroscopic and analytical methods. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would be essential for confirming the structure. ¹⁹F NMR, in particular, would be crucial for confirming the positions of the fluorine atoms through their chemical shifts and coupling constants to each other and to the protons on the aromatic ring.
Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. An ATR-IR spectrum is available for the isomer 4-Bromo-2,6-difluoroaniline . nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is sensitive to the conjugation and aromatic system.
Elemental Analysis: This method would determine the percentage composition of carbon, hydrogen, nitrogen, and halogens, providing further confirmation of the empirical and molecular formula.
Without experimental data for this compound, a detailed discussion in these areas remains speculative. The synthesis and characterization of this specific isomer would be a valuable contribution to the field of halogenated aromatic compounds.
Computational and Quantum Chemical Investigations of 4,6 Dibromo 2,3 Difluoroaniline
Geometry Optimization and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. For 4,6-Dibromo-2,3-difluoroaniline, this would involve using methods like Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for aniline (B41778) derivatives.
Illustrative Optimized Geometrical Parameters
To illustrate the type of data obtained from geometry optimization, the following table presents hypothetical optimized bond lengths and angles for this compound, based on typical values for similar structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N | 1.39 | C-C-N | 120.5 |
| C-Br | 1.90 | C-N-H | 112.0 |
| C-F | 1.35 | H-N-H | 110.0 |
| C-C (aromatic) | 1.39-1.41 | C-C-Br | 119.8 |
| N-H | 1.01 | C-C-F | 118.5 |
| C-H | 1.08 |
Note: This data is illustrative and not from a specific calculation on this compound.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)
Understanding the electronic structure of a molecule is crucial for predicting its reactivity. Molecular orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, computational methods like DFT would be used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. The distribution of these orbitals across the molecule would also be visualized to identify the regions most involved in electron donation and acceptance. Studies on other halogenated anilines have shown that the nature and position of the halogen substituents can significantly tune the HOMO-LUMO gap. byjus.combeilstein-journals.org
Illustrative HOMO-LUMO Data
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.5 | -0.5 | 5.0 |
| 2,5-difluoroaniline | -5.7 | -0.6 | 5.1 |
| 2,5-dibromoaniline (B181072) | -5.8 | -0.8 | 5.0 |
| This compound (Hypothetical) | -5.9 | -0.9 | 5.0 |
Note: This data is for illustrative purposes. Values for aniline, 2,5-difluoroaniline, and 2,5-dibromoaniline are representative of typical computational results. The value for this compound is a hypothetical estimate.
Vibrational Frequency Calculations and Spectroscopic Correlation with Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. acs.org The calculated frequencies are often scaled to improve agreement with experimental data, accounting for systematic errors in the computational methods. acs.org
For this compound, a vibrational frequency analysis would provide a theoretical spectrum that could be used to interpret experimental IR and Raman spectra. This correlation is a powerful tool for confirming the structure of a synthesized compound and for assigning specific vibrational modes to the observed spectral bands. For example, the calculations would help to identify the characteristic stretching and bending frequencies of the N-H, C-N, C-Br, and C-F bonds. acs.org
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated by placing a positive point charge at various positions around the molecule and calculating the potential energy. The MEP map is color-coded, with red typically indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). mdpi.com
For this compound, the MEP map would reveal the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be a region of negative potential, while the hydrogen atoms of the amino group are expected to be regions of positive potential. allen.in The electronegative fluorine and bromine atoms will also influence the charge distribution on the aromatic ring. allen.in This information is invaluable for predicting how the molecule will interact with other molecules, for example, in hydrogen bonding or in chemical reactions. researchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, theoretical studies could be conducted to explore its reactivity in various chemical transformations, such as electrophilic substitution reactions. core.ac.uk These studies involve locating the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies. nih.gov
By comparing the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form. For instance, in a halogenation reaction, computational methods could determine whether substitution is more likely to occur at a specific position on the aromatic ring. acs.org This type of analysis provides fundamental insights into the factors that control chemical reactivity and selectivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Modes)
In addition to vibrational frequencies, computational methods can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would be highly valuable for its structural characterization. By comparing the calculated chemical shifts with experimental NMR data, chemists can confirm the identity and purity of the compound.
As mentioned in section 5.3, vibrational modes are also predicted through these computational methods, providing a full theoretical spectroscopic profile of the molecule.
Analysis of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is important for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β). nih.gov These properties are related to how the molecule's electron cloud responds to an external electric field.
For this compound, computational analysis of its NLO properties would involve calculating the α and β values. Molecules with a large hyperpolarizability are sought after for NLO applications. The presence of electron-donating groups (like the amino group) and electron-withdrawing groups on an aromatic ring can enhance NLO properties. The multiple halogen substituents on this compound would be expected to significantly influence its NLO response.
Lack of Publicly Available Research Hinders Detailed Application Analysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound This compound remain largely unavailable in the public domain. The requested article, which was to focus on its role as a versatile synthetic intermediate in advanced organic materials and complex polyhalogenated compounds, cannot be generated with scientific accuracy due to the absence of specific data for this particular isomer.
Extensive searches have revealed information on various related isomers, such as 4-Bromo-2,6-difluoroaniline (B33399) and 2,3-Dibromo-4,6-difluoroaniline, which are documented as building blocks in the development of materials for organic electronics. For instance, related di- and tri-halogenated anilines are utilized in creating organic semiconductors, components for Organic Light-Emitting Diodes (OLEDs), and materials for photovoltaic devices. They are also noted for their role in the synthesis of complex heterocyclic systems.
However, the strict requirement to focus solely on This compound prevents the extrapolation of data from its isomers. Chemical properties and reactivity can vary significantly between isomers, and therefore, their applications are not interchangeable.
The available information for This compound is currently limited to its identification, molecular formula (C₆H₃Br₂F₂N), and molecular weight (286.90 g/mol ), primarily from chemical supplier catalogs. There is no substantive research literature detailing its use in the specific fields of organic semiconductors, OLEDs, photovoltaic materials, self-assembled molecular architectures, or the synthesis of novel heterocyclic systems.
Consequently, until research detailing the synthesis and application of This compound is published and made accessible, a thorough and scientifically accurate article as per the requested outline cannot be constructed.
Applications of 4,6 Dibromo 2,3 Difluoroaniline As a Versatile Synthetic Intermediate
Building Block for Complex Polyhalogenated Compounds
Formation of Polyfunctionalized Biphenyls and Related Structures
The presence of two bromine atoms on the 4,6-Dibromo-2,3-difluoroaniline scaffold makes it an excellent precursor for the synthesis of polyfunctionalized biphenyls and related biaryl structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide.
The differential reactivity of the two bromine atoms, influenced by the electronic effects of the amino and fluoro substituents, can potentially allow for selective, stepwise coupling reactions. This sequential functionalization is a powerful strategy for building complex, unsymmetrical biphenyls. For instance, a first Suzuki coupling could be performed at one of the bromo positions, followed by a second, different coupling at the remaining bromo position. This approach provides access to a wide array of substituted biphenyls that would be difficult to synthesize using other methods.
Furthermore, the amino group can be protected and later modified or used to direct the coupling reactions, adding another layer of synthetic versatility. The fluorine atoms, while generally less reactive in cross-coupling, significantly influence the electronic properties of the molecule, which can be advantageous in the final application of the biphenyl (B1667301) product. nih.gov The synthesis of highly fluorinated biphenyls is of great interest for applications in materials science, including liquid crystals and organic light-emitting diodes (OLEDs). nih.gov
Below is a table illustrating a potential sequential Suzuki-Miyaura coupling strategy starting from this compound to generate a disubstituted biphenyl derivative.
| Step | Reactant | Reagent | Catalyst System | Potential Product |
| Protection | This compound | Acetic Anhydride | Pyridine | N-(4,6-Dibromo-2,3-difluorophenyl)acetamide |
| 1st Coupling | N-(4,6-Dibromo-2,3-difluorophenyl)acetamide | Arylboronic Acid 1 | Pd(PPh₃)₄, Na₂CO₃ | N-(4-Aryl-6-bromo-2,3-difluorophenyl)acetamide |
| 2nd Coupling | N-(4-Aryl-6-bromo-2,3-difluorophenyl)acetamide | Arylboronic Acid 2 | Pd(dppf)Cl₂, K₃PO₄ | N-(4-Aryl-6-Aryl'-2,3-difluorophenyl)acetamide |
| Deprotection | N-(4-Aryl-6-Aryl'-2,3-difluorophenyl)acetamide | HCl, H₂O | Heat | 4-Aryl-6-Aryl'-2,3-difluoroaniline |
This table represents a hypothetical reaction scheme based on established organic chemistry principles.
Intermediate in Agrochemical Synthesis
While direct synthesis of commercial agrochemicals from this specific aniline (B41778) is not widely documented, related structures are key to important products. For example, 2,3-difluoroaniline (B47769), which can be derived from halogenated precursors, serves as a production raw material for potent agricultural germicides. google.com The synthetic pathways to many crop protection agents rely on the precise assembly of polyhalogenated aromatic fragments.
The combination of reactive handles on this compound allows for its incorporation into larger, more complex molecules with potential biological activity. The amino group can be converted into various functional groups (e.g., amides, ureas, heterocycles), while the bromo-substituents are available for carbon-carbon or carbon-heteroatom bond-forming reactions. This versatility enables the generation of novel chemical entities for high-throughput screening in the discovery of new agrochemicals.
Scaffold for Chemical Probe Development and Ligand Design
In medicinal chemistry and chemical biology, a "scaffold" is a core molecular structure upon which a library of diverse compounds can be built for biological screening. nih.gov These libraries are used to identify chemical probes for studying biological processes or to discover lead compounds for drug development. nih.govnih.gov this compound is an exemplary scaffold due to its multiple, orthogonally reactive functional groups.
The key features of this aniline as a versatile scaffold are:
The Amino Group: Serves as a primary point for diversification. It can be readily acylated, sulfonated, or alkylated to introduce a wide variety of side chains.
The Bromo-Substituents: Act as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or vinyl groups. researchgate.net The potential for sequential coupling at the C4 and C6 positions dramatically increases the number of possible derivatives.
The Fluoro-Substituents: While less reactive, the fluorine atoms play a crucial role in modulating the physicochemical properties of the final compounds. They can enhance metabolic stability, increase binding affinity through favorable interactions with protein targets, and alter the pKa of the nearby amino group.
This multi-point diversity allows chemists to systematically explore the chemical space around the core aniline structure. By generating a library of compounds from this single scaffold, researchers can efficiently probe structure-activity relationships (SAR) to develop potent and selective ligands for protein targets of interest.
| Functional Group | Position | Potential Reaction Type | Purpose in Ligand Design |
| Amino (-NH₂) | 1 | Acylation, Sulfonylation, N-Arylation | Introduce recognition elements, modulate solubility |
| Bromo (-Br) | 4 | Suzuki, Sonogashira, Heck Coupling | Extend the scaffold, explore new binding pockets |
| Bromo (-Br) | 6 | Suzuki, Sonogashira, Heck Coupling | Introduce vectors for further functionalization |
| Fluoro (-F) | 2, 3 | (Generally unreactive) | Modulate pKa, improve metabolic stability, enhance binding |
Future Research Directions and Perspectives
Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 4,6-Dibromo-2,3-difluoroaniline will likely pivot away from traditional methods, which often rely on harsh conditions and hazardous reagents, towards more environmentally benign alternatives.
Key areas of exploration include:
Chemoenzymatic Synthesis : Biocatalysis offers a highly selective and sustainable approach. The use of immobilized nitroreductase enzymes in continuous packed-bed reactors presents a promising avenue. acs.orgnih.gov This method, which operates at room temperature and atmospheric pressure in aqueous buffers, could be adapted for the synthesis of anilines, avoiding the need for high-pressure hydrogenation and expensive precious-metal catalysts. acs.orgnih.gov Research could focus on identifying or engineering specific nitroreductases that can efficiently reduce a precursor like 1,3-dibromo-4,5-difluoro-2-nitrobenzene (B1447349) to the target aniline (B41778).
Mechanochemistry : Automated grinding provides a solvent-free or liquid-assisted grinding (LAG) method for halogenation. beilstein-journals.org A future pathway could involve the mechanochemical bromination of 2,3-difluoroaniline (B47769) in a controlled, stoichiometric manner using N-bromosuccinimide (NBS) and a grinding auxiliary like PEG-400. beilstein-journals.org This approach offers rapid reaction times, high yields, and avoids bulk solvent waste. beilstein-journals.org
Electrochemical Synthesis : By precisely adjusting electrode potential, electrochemical methods can offer unparalleled control over the degree and regioselectivity of halogenation on aniline derivatives. acs.org Future studies could develop a potential-controlled electrochemical process to introduce the bromine atoms onto a 2,3-difluoroaniline core, potentially eliminating the need for chemical oxidants and operating under mild conditions. acs.org
| Synthetic Approach | Potential Precursor | Key Advantages | Relevant Research |
| Chemoenzymatic Reduction | 1,3-Dibromo-4,5-difluoro-2-nitrobenzene | Sustainable (aqueous media, room temp.), high chemoselectivity, avoids precious-metal catalysts. | acs.orgnih.gov |
| Mechanochemical Bromination | 2,3-Difluoroaniline | Solvent-free/minimal solvent, rapid, high atom economy, catalyst-free. | beilstein-journals.org |
| Electrochemical Halogenation | 2,3-Difluoroaniline | Precise control over halogenation, mild conditions, avoids chemical oxidants. | acs.org |
Investigation of Undiscovered Reactivity Profiles and Selective Transformations
The four halogen substituents on this compound offer a rich playground for selective chemical transformations. The differential reactivity of the C-Br versus the C-F bonds is a key area for future investigation.
Prospective research directions include:
Selective Cross-Coupling Reactions : The bromo-substituents are prime handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for molecular expansion. ossila.com A significant research effort will be to define reaction conditions that selectively activate one C-Br bond over the other, or the C-Br bonds in preference to the more inert C-F bonds.
Controlled Halogenation and Dehalogenation : The development of methods for selective transformations is a worthy pursuit, as over-halogenation often leads to inseparable product mixtures. beilstein-journals.org Aniline catalysts could be employed to tune reactivity and selectivity in further electrophilic substitutions. nih.gov Conversely, developing protocols for selective debromination would provide access to a new range of difluoroaniline derivatives.
Potential-Controlled Electrochemistry : Inspired by recent work on aniline derivatives, applying potential-controlled electrochemistry could enable highly selective transformations. acs.org For instance, a lower electrode potential might facilitate reactions involving a bromine radical (Br•), while a higher potential could generate a bromonium ion (Br+), leading to different reactivity profiles and products. acs.org
Advanced Material Science Applications Utilizing its Unique Halogenation Pattern
Halogenated anilines are crucial precursors for advanced materials. beilstein-journals.org The specific substitution pattern of this compound makes it an attractive building block for materials with tailored electronic and photophysical properties.
Future research should target its use in:
Organic Electronics : Conjugated triarylamines derived from halogenated anilines have been successfully used as hole-transporting materials (HTMs) in perovskite solar cells and OLEDs. ossila.com The dibromo-difluoro substitution pattern of this compound could be used to fine-tune the HOMO/LUMO energy levels of resulting materials, potentially enhancing device efficiency and stability. ossila.com
Photo-responsive Materials : Azobenzene complexes synthesized from related compounds like 4-bromo-2,6-difluoroaniline (B33399) have demonstrated photo-switching properties, allowing for reversible changes in self-assembled structures. ossila.com Future work could explore the synthesis of analogous azo-dyes and molecular switches from this compound, where the additional halogens could modulate the switching wavelengths and thermal stability of the isomers.
Functional Polymers : The amine group can be used as a nucleophile, while the bromo groups allow for polymerization via cross-coupling reactions. ossila.com This could lead to the creation of novel, highly functionalized polymers with unique thermal, electronic, and self-assembly properties.
Development of Comprehensive Structure-Reactivity Relationships for Derivative Design
A systematic understanding of how the specific arrangement of halogens in this compound influences its reactivity is crucial for predictive and rational derivative design.
Future research should focus on:
Systematic Derivative Synthesis : Creating a library of derivatives through selective transformations (as described in 7.2) and evaluating their performance in standardized reactions. This would involve studying the steric and electronic effects of the substituents on reaction rates and yields.
Computational Modeling : Employing computational chemistry to model reaction mechanisms and predict outcomes. Density Functional Theory (DFT) calculations can help elucidate transition states and activation energies for various transformations, guiding experimental work. acs.org
Kinetic Studies : Performing detailed kinetic experiments to quantify the impact of the halogenation pattern on reaction rates. nih.gov This data is essential for building robust quantitative structure-activity relationship (QSAR) models, which can accelerate the discovery of new derivatives with desired properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate research and development, the synthesis and derivatization of this compound must be adapted to modern high-throughput technologies.
Key integration strategies include:
Continuous Flow Synthesis : Transferring synthetic protocols to continuous flow reactors offers significant advantages, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the ability to scale up production efficiently. nih.gov The chemoenzymatic synthesis of anilines, for instance, has been successfully demonstrated in a continuous packed-bed reactor, which could serve as a model for the production of this compound. acs.orgnih.gov
Automated Parallel Synthesis : Automated platforms can be used for the rapid synthesis of a library of derivatives from a common precursor. nih.gov Implementing the synthesis of α-functionalized amides has been shown to be effective in an automated parallel synthesis mode for creating libraries of complex fragments. nih.gov This approach would be invaluable for systematically exploring the structure-reactivity relationships (as in 7.4) and for screening new materials (as in 7.3). This automation, potentially coupled with AI-assisted design, can significantly accelerate the development of new processes and molecules. acs.org
Q & A
Q. What are the optimal synthetic routes for 4,6-Dibromo-2,3-difluoroaniline?
The synthesis typically involves sequential halogenation and fluorination. For bromination, electrophilic substitution using bromine (Br₂) in a sulfuric acid medium at 0–5°C ensures regioselectivity at the 4- and 6-positions. Fluorination can be achieved via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates derived from aniline precursors. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) removes byproducts .
Q. How should researchers purify this compound to ≥98% purity?
Recrystallization from ethanol/water (1:3 v/v) at −20°C is effective due to the compound’s moderate solubility in cold polar solvents. For trace impurities, preparative HPLC with a C18 column (acetonitrile/water gradient) is recommended. Monitor purity via GC-MS or HPLC-UV (λ = 254 nm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR identifies fluorine environments (δ −110 to −140 ppm for aromatic F). NMR shows NH₂ protons as broad singlets (δ 4.5–5.5 ppm).
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 304.83 (Monoisotopic mass). Bromine isotopic patterns (1:2:1 for Br₂) validate the structure .
- IR : NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) are key markers .
Q. What safety protocols are essential when handling this compound?
Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential toxicity from bromine and fluorine. Avoid contact with oxidizing agents to prevent exothermic decomposition. Store at 2–8°C in amber glass under inert gas (N₂/Ar) to minimize degradation .
Q. How does this compound react under nucleophilic conditions?
The electron-withdrawing Br and F groups deactivate the ring, favoring nucleophilic aromatic substitution (NAS) at the 1-position. For example, reaction with NaOMe in DMF at 120°C yields methoxy derivatives. Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 4:1) .
Advanced Research Questions
Q. How can contradictory melting point data across studies be resolved?
Contradictions often arise from polymorphic forms or impurities. Perform DSC analysis to identify phase transitions and compare with XRD patterns. Cross-validate using independent sources (e.g., PubChem, ChemSpider) and report solvent used for recrystallization .
Q. What computational methods predict substituent effects on electronic properties?
DFT calculations (B3LYP/6-311+G(d,p)) model charge distribution. Bromine’s −I effect lowers HOMO energy (−8.2 eV), increasing electrophilicity. Fluorine’s ortho/para-directing nature is evident in Fukui indices for electrophilic attack .
Q. How do steric and electronic factors influence cross-coupling reactions?
Suzuki-Miyaura coupling with Pd(PPh₃)₄ requires bulky ligands (e.g., SPhos) to mitigate steric hindrance from Br/F substituents. Optimize base (Cs₂CO₃) and solvent (toluene/EtOH) for Buchwald-Hartwig amination yields (~75%) .
Q. What role does this compound play in synthesizing fluorinated polymers?
As a monomer, it introduces rigidity and flame retardancy via Br atoms. Step-growth polymerization with diols (e.g., bisphenol A) at 160°C produces polyarylates. Characterize thermal stability via TGA (decomposition onset >300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
